Heptachlor-exo-epoxide: A Comprehensive Technical Overview
Heptachlor-exo-epoxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptachlor-exo-epoxide is a primary and more persistent metabolite of heptachlor (B41519), a polychlorinated cyclodiene insecticide.[1][2] First isolated from technical chlordane (B41520) in 1946, heptachlor was widely used for agricultural and domestic purposes to control termites, ants, and other soil insects until its uses were significantly restricted in the 1980s due to concerns over its environmental persistence and potential health risks.[3][4] Heptachlor itself is metabolized in plants, animals, and microorganisms to form heptachlor epoxide, which exists as two stereoisomers: the more stable and environmentally prevalent exo-epoxide (Isomer B) and the endo-epoxide (Isomer A).[5][6] This document provides a detailed technical guide on the chemical structure, properties, analytical methods, and biological interactions of Heptachlor-exo-epoxide.
Chemical Structure and Properties
Heptachlor-exo-epoxide is a white, crystalline solid.[2][7] It is formed by the epoxidation of the double bond in the heptachlor molecule.[5] The exo configuration indicates the epoxide ring is oriented on the opposite side of the chlorinated ring system. This configuration contributes to its increased stability and persistence in the environment compared to the parent compound.[6]
IUPAC Name: (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene[5] CAS Number: 1024-57-3[8] Molecular Formula: C₁₀H₅Cl₇O[5][9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Heptachlor-exo-epoxide.
| Property | Value | Reference(s) |
| Molecular Weight | 389.32 g/mol | [10] |
| Melting Point | 156 - 163 °C | [11] |
| Boiling Point | 425.5 °C at 760 mmHg | [12] |
| Density | 1.91 g/cm³ | [12] |
| Water Solubility | 0.350 mg/L (ppm) | [10] |
| LogP (Octanol-Water Partition Coefficient) | 4.45 | [12] |
| Vapor Pressure | 4.71 x 10⁻⁷ mmHg at 25°C | [12] |
Toxicological Data
Heptachlor-exo-epoxide is considered to be more toxic and persistent than its parent compound, heptachlor.[5] The U.S. Environmental Protection Agency (EPA) has classified heptachlor epoxide as a probable human carcinogen.[7] Acute toxicity values are often reported for the parent compound, heptachlor, as its effects are largely attributed to its metabolic conversion to the epoxide.[1]
| Parameter | Value | Species | Reference(s) |
| Oral LD₅₀ (Heptachlor) | 40 - 2,302 mg/kg | Rodents (rats, mice, hamsters, guinea pigs) | [13] |
| Oral LD₅₀ (Heptachlor Epoxide) | 39 - 144 mg/kg | Rodents (rats, mice) and rabbits | [13] |
| Dermal LD₅₀ (Heptachlor) | 119 - 320 mg/kg | Rats | [3] |
| EPA Oral Slope Factor (Heptachlor Epoxide) | 9.1 per (mg/kg)/day | - | [1] |
Experimental Protocols
Metabolic Synthesis
Heptachlor is metabolized to heptachlor epoxide by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][14] Recent studies suggest that CYP3A5 is the most likely human CYP isoform responsible for this biotransformation.[14] The process involves an electrophilic attack by the oxygen atom of the enzyme's active site on the double bond of the heptachlor molecule, leading to the formation of the epoxide ring.[14]
Analytical Methods for Detection and Quantification
The detection and quantification of Heptachlor-exo-epoxide in various matrices are crucial for environmental monitoring and human exposure assessment. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most common analytical techniques.[15][16]
3.2.1 Sample Preparation
-
Biological Samples (Adipose tissue, blood, serum): Extraction is typically performed using organic solvents, followed by cleanup steps to remove interfering substances.[15]
-
Environmental Samples (Water, soil, air):
-
Water: Extraction with methylene (B1212753) chloride.[16]
-
Soil/Sediment: Extraction with methylene chloride, followed by extract cleanup.[16]
-
Air: Sampling using a polyurethane foam plug sampler, followed by Soxhlet extraction with petroleum ether.[16]
-
3.2.2 Instrumental Analysis
The following table outlines common analytical methods and their performance characteristics.
| Analytical Method | Sample Matrix | Sample Detection Limit | Percent Recovery | Reference(s) |
| GC/ECD (EPA Method 8080) | Waste water | 0.083 µg/L | 89% | [16] |
| GC/MS (EPA Method 8250) | Waste water | 2.2 µg/L | 92% | [16] |
| GC/ECD (EPA Method 508) | Drinking water | 0.015 µg/L | 95% | [16] |
| GC/ECD | Indoor air | <3 ppt | Not Reported | [16] |
Biological Activity and Signaling Pathways
Heptachlor-exo-epoxide is a neurotoxicant and a suspected carcinogen that can disrupt cellular signaling pathways.[3][5]
Neurotoxicity
Like other cyclodiene insecticides, Heptachlor-exo-epoxide acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[5] This inhibition blocks the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and, at high doses, death.[3][5]
Carcinogenicity and Tumor Promotion
Heptachlor-exo-epoxide is considered a liver tumor promoter.[17] Studies in mouse hepatoma cells have shown that it can affect multiple signal transduction pathways involved in cell growth, differentiation, and apoptosis. The tyrosine kinase growth factor receptor pathway is suggested as a critical pathway for its tumor-promoting effects.[17]
Key molecular targets and effects include:
-
Increased PLCγ1 and AP-1 DNA binding: These are the most sensitive biomarkers, showing effects at lower concentrations than other targets.[17]
-
Modulation of nPKCε and Connexin 43 (Cx43): Effects on these proteins are observed at higher concentrations and longer exposure times.[17]
-
Depletion of Endoplasmic Reticulum (ER) Calcium Stores: This is another significant effect induced by heptachlor epoxide exposure.[17]
Experimental Workflow for Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Heptachlor-exo-epoxide in an environmental sample.
Conclusion
Heptachlor-exo-epoxide remains a compound of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, toxicity, and potential as a human carcinogen. Its mechanism of action, particularly its role as a neurotoxicant and a liver tumor promoter, involves the disruption of critical cellular signaling pathways. A thorough understanding of its chemical properties and the availability of robust analytical methods are essential for monitoring its presence in the environment and assessing its risk to human health. Further research into its specific interactions with cellular targets may provide insights into the mechanisms of organochlorine toxicity and carcinogenesis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Heptachlor/Heptachlor Epoxide | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 4. Ecological toxicology and human health effects of heptachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heptachlor epoxide (Ref: ENT 25584) [sitem.herts.ac.uk]
- 7. CIS-HEPTACHLOREPOXIDE EXO-, ISOMER B CAS#: 1024-57-3 [m.chemicalbook.com]
- 8. Heptachlor epoxide [webbook.nist.gov]
- 9. Heptachlor epoxide [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. Heptachlor exo-epoxide - CAS-Number 1024-57-3 - Order from Chemodex [chemodex.com]
- 12. lookchem.com [lookchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Theoretical Study on the Metabolic Mechanism of Heptachlor in Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Table 7-2, Analytical Methods for Determining Heptachlor and Heptachlor Epoxide in Environmental Samples - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effects of heptachlor epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by heptachlor epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
